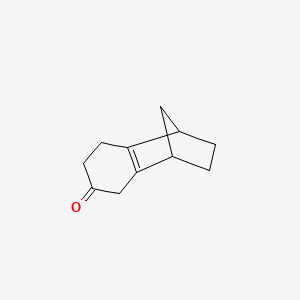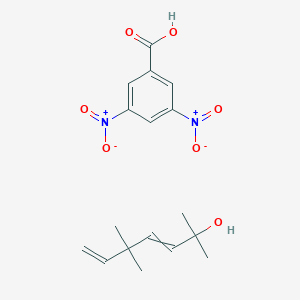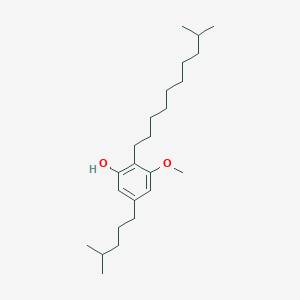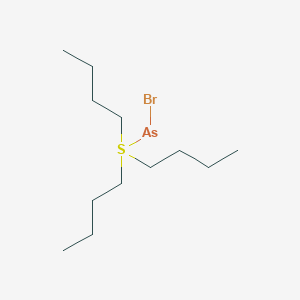
1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one is an organic compound that belongs to the class of polycyclic ketones These compounds are characterized by their multiple ring structures and the presence of a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific hydrogen atoms or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A related polycyclic compound with similar structural features.
Decalin: Another polycyclic compound with two fused cyclohexane rings.
Adamantanone: A polycyclic ketone with a different ring structure but similar functional groups.
Uniqueness
1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64974-67-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
tricyclo[6.2.1.02,7]undec-2(7)-en-4-one |
InChI |
InChI=1S/C11H14O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-8H,1-6H2 |
InChI-Schlüssel |
KPUXLXMTILVIKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=C2CC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)




![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)



![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
